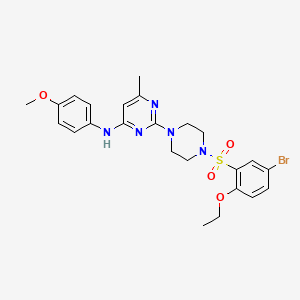

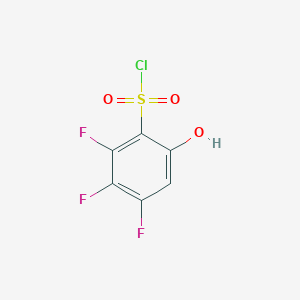

![molecular formula C18H16F2N4 B2972099 N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine CAS No. 1261110-14-8](/img/structure/B2972099.png)

N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine

Übersicht

Beschreibung

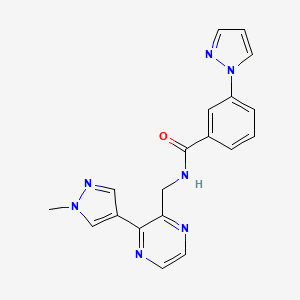

“N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine” is a complex organic compound that belongs to the class of imidazopyrazines . Imidazopyrazines are nitrogen-containing heterocyclic compounds that have been gaining attention due to their diverse pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would include an imidazopyrazine core, which is a fused ring system containing an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) and a pyrazine ring (a six-membered ring with two nitrogen atoms) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure Analysis

- N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine and its derivatives have been synthesized and structurally analyzed in various studies. For example, compounds like 7-benyzl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine were synthesized through processes involving reductive amination, chlorization, and cyclization (Teng Da-wei, 2012). Similarly, studies have focused on the synthesis of related compounds like imidazo[1,2-b]pyridazines and imidazo[l,2-a]pyrazine through ambiguous condensations of phenylglyoxal with amines (G. Barlin et al., 1983).

Antimicrobial Activity

- Research has also explored the antimicrobial properties of derivatives of N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine. For instance, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives were synthesized and screened for their antimicrobial activity, with some compounds showing promising results (B. Jyothi & N. Madhavi, 2019).

Photovoltaic Applications

- In the field of photovoltaics, derivatives of N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine have been used to synthesize polymers for solar cell applications. For example, a study synthesized a polymer incorporating 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine units for improved solar cell performance (Ji-Cheng Li et al., 2010).

Extended π-Conjugated Systems

- The compound and its derivatives have been utilized in creating extended π-conjugated systems, such as bis-3-aminoimidazo[1, 2-a] pyridines, pyrimidines, and pyrazines, synthesized via condensation reactions. These systems have potential applications in materials science and organic electronics (A. Shaabani et al., 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4/c19-13-3-1-12(2-4-13)17-18(22-15-7-5-14(20)6-8-15)24-10-9-21-11-16(24)23-17/h1-8,21-22H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUNNNKTJAYRDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC(=C2NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

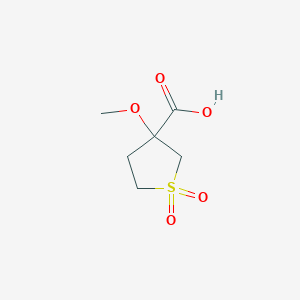

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide](/img/structure/B2972020.png)

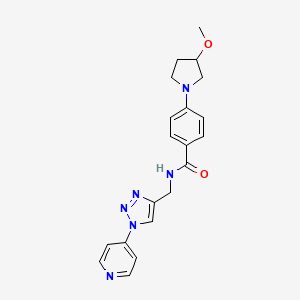

![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2972023.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2972024.png)

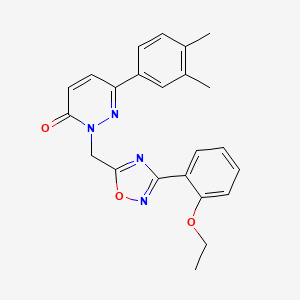

![ethyl 6-benzyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972026.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2972035.png)